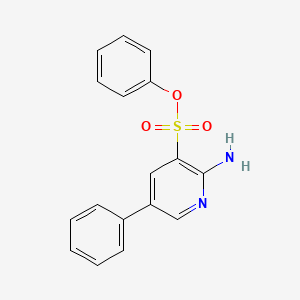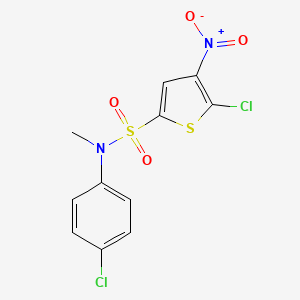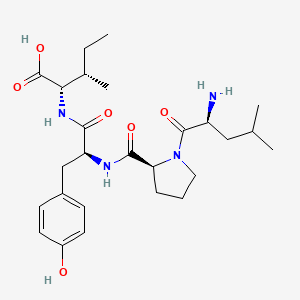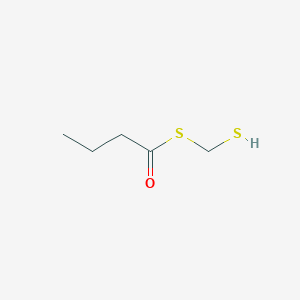![molecular formula C13H11N5O4S B12591495 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-84-1](/img/structure/B12591495.png)
6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methoxy-nitrophenyl group and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction of the nitroaromatic compound with a thiol to form the methylsulfanyl group.
Purine Ring Construction: The formation of the purine ring system through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol stands out due to its unique combination of functional groups and the presence of a purine ring system
Eigenschaften
CAS-Nummer |
646510-84-1 |
|---|---|
Molekularformel |
C13H11N5O4S |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
6-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C13H11N5O4S/c1-22-9-3-2-8(18(20)21)4-7(9)5-23-12-10-11(15-6-14-10)16-13(19)17-12/h2-4,6H,5H2,1H3,(H2,14,15,16,17,19) |
InChI-Schlüssel |
FWBBCBGLXULYFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)


![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2beta-[(R)-1-Iodobutyl]tetrahydrofuran](/img/structure/B12591500.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

